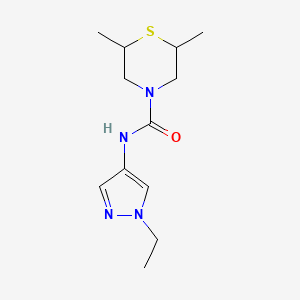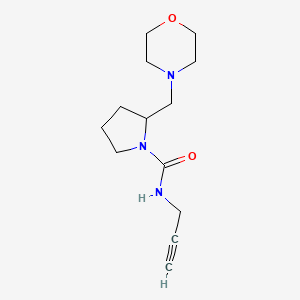
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide, also known as DPI, is a synthetic compound that has been widely used in scientific research. DPI belongs to the class of azepane carboxamides and is known for its potent inhibitory effects on various enzymes and biological processes.
Mécanisme D'action
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide exerts its inhibitory effects on enzymes and biological processes by binding to their active sites or allosteric sites. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to inhibit NADPH oxidase by binding to the flavin adenine dinucleotide (FAD) site, which is essential for the enzyme's activity. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also inhibits PKC by binding to the enzyme's regulatory domain, which is involved in the enzyme's activation.
Biochemical and physiological effects:
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to have various biochemical and physiological effects. By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide reduces oxidative stress and inflammation in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been shown to affect cell proliferation, differentiation, and apoptosis by inhibiting PKC. In addition, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect the activity of various ion channels, including calcium channels and potassium channels.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and biological processes, making it a valuable tool for investigating their roles in various cellular processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is also relatively stable and has a long shelf life, making it easy to store and use. However, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effects can be non-specific, affecting other enzymes and biological processes.
Orientations Futures
There are several future directions for the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in scientific research. One area of interest is the role of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, making it a potential therapeutic agent for these diseases. Another area of interest is the use of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide in cancer research. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation and apoptosis, making it a potential anti-cancer agent. Finally, the development of new 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide analogs with improved specificity and potency could lead to new applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide involves the reaction of 2,6-dimethylpyrazine with 3-aminopropan-1-ol, followed by the reaction with 2-propan-2-yl-3H-pyrazol-3-one. The resulting product is then subjected to carboxylic acid activation and coupling with 1-azepanamine, leading to the formation of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide. The synthesis of 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been optimized over the years, resulting in high yields and purity.
Applications De Recherche Scientifique
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been widely used in scientific research to investigate the role of various enzymes and biological processes. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide is a potent inhibitor of NADPH oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS). By inhibiting NADPH oxidase, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to reduce oxidative stress in various cell types. 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has also been used to study the role of protein kinase C (PKC) in various signaling pathways. By inhibiting PKC, 2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide has been shown to affect cell proliferation, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-11(2)19-14(8-9-16-19)17-15(20)18-10-12(3)6-5-7-13(18)4/h8-9,11-13H,5-7,10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZNRVYOJZPIHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N(C1)C(=O)NC2=CC=NN2C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-(2-propan-2-ylpyrazol-3-yl)azepane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(3-fluorophenyl)oxan-4-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7591285.png)

![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![(2-Methylfuran-3-yl)-[3-(5-methylfuran-2-yl)thiomorpholin-4-yl]methanone](/img/structure/B7591301.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)
![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)


